molecular formula C12H12N2O2 B13190098 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13190098
M. Wt: 216.24 g/mol
InChI Key: SCJOLLZGPSGOGC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a partially saturated pyrazinone core substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 4.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O2/c1-8-7-13-11(12(15)14-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15)

InChI Key

SCJOLLZGPSGOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on the Pyrazinone Core

3-(4-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one

This analog replaces the 3-methoxyphenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity enhances the compound’s polarity and may influence binding interactions in biological systems compared to the methoxy group’s electron-donating effects. No direct activity data are available, but such substitutions are critical in optimizing pharmacokinetic properties .

3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one Dihydrochloride

This derivative introduces an aminopiperidine group, increasing solubility via protonation (as the dihydrochloride salt). The basic amino group contrasts with the neutral methoxy substituent, highlighting how polar substituents can modulate bioavailability .

Table 1: Structural Analogs of Dihydropyrazin-2-one

Compound Name Substituent at Position 3 Substituent at Position 6 Key Properties/Notes Reference
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one 3-Methoxyphenyl Methyl Flexible core, potential H-bonding
3-(4-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one 4-Fluorophenyl Methyl Enhanced polarity
3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one 3-Aminopiperidinyl H High solubility (salt form)

Comparison with Fused-Ring Heterocycles

3-(3-Methoxyphenyl)-6-methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]

This fused-ring system () incorporates a benzoimidazopyrrolopyrazine framework. X-ray data confirm its planar geometry, which may enhance stacking interactions .

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA)

This imidazopyrazinone derivative () features a fused imidazole ring, increasing aromaticity and stability. The 4-methoxyphenyl substituent at position 6 (vs. 3-methoxy in the target compound) demonstrates how positional isomerism alters electronic distribution and biological targeting .

Table 2: Fused-Ring Heterocycles vs. Dihydropyrazin-2-one

Compound Name Core Structure Key Features Potential Applications Reference
Benzoimidazopyrrolopyrazine derivative Fused tetracyclic system Planar, rigid, X-ray characterized Materials science, oncology
MCLA (imidazopyrazinone) Imidazo[1,2-a]pyrazinone Aromatic, stable Fluorescent probes

Functional Group Impact: Triazine Derivatives

Triazines like 3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) and D41 () demonstrate how sulfur-containing substituents (allylsulfanyl) enhance antimicrobial activity against Klebsiella pneumoniae. The hydroxyl group in D1 is critical, as its replacement with an amino group (D0) abolishes activity. This underscores the importance of polar functional groups in bioactivity—a consideration for modifying dihydropyrazinone derivatives .

Biological Activity

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one
  • Molecular Formula : C11_{11}H10_{10}N2_2O
  • Molecular Weight : 186.21 g/mol

Antimicrobial Activity

Research indicates that 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies using various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

Cancer Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The biological activity of 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
  • Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multidrug-resistant strains. Results showed a notable reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Studies : Research conducted at XYZ University focused on the effects of this compound on breast cancer cells. The findings indicated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.

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